Ethyl 8-(3-bromo-4-methylphenyl)-8-oxooctanoate Ethyl 8-(3-bromo-4-methylphenyl)-8-oxooctanoate
Brand Name: Vulcanchem
CAS No.: 898776-90-4
VCID: VC2303251
InChI: InChI=1S/C17H23BrO3/c1-3-21-17(20)9-7-5-4-6-8-16(19)14-11-10-13(2)15(18)12-14/h10-12H,3-9H2,1-2H3
SMILES: CCOC(=O)CCCCCCC(=O)C1=CC(=C(C=C1)C)Br
Molecular Formula: C17H23BrO3
Molecular Weight: 355.3 g/mol

Ethyl 8-(3-bromo-4-methylphenyl)-8-oxooctanoate

CAS No.: 898776-90-4

Cat. No.: VC2303251

Molecular Formula: C17H23BrO3

Molecular Weight: 355.3 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 8-(3-bromo-4-methylphenyl)-8-oxooctanoate - 898776-90-4

CAS No. 898776-90-4
Molecular Formula C17H23BrO3
Molecular Weight 355.3 g/mol
IUPAC Name ethyl 8-(3-bromo-4-methylphenyl)-8-oxooctanoate
Standard InChI InChI=1S/C17H23BrO3/c1-3-21-17(20)9-7-5-4-6-8-16(19)14-11-10-13(2)15(18)12-14/h10-12H,3-9H2,1-2H3
Standard InChI Key UDSKLKVXELFLEF-UHFFFAOYSA-N
SMILES CCOC(=O)CCCCCCC(=O)C1=CC(=C(C=C1)C)Br
Canonical SMILES CCOC(=O)CCCCCCC(=O)C1=CC(=C(C=C1)C)Br

Chemical Identity and Physical Properties

Ethyl 8-(3-bromo-4-methylphenyl)-8-oxooctanoate is characterized by several identifying parameters and physical properties that define its behavior in various chemical environments.

Identification Parameters

The compound can be identified through several standardized chemical identifiers as detailed in the following table:

ParameterValue
CAS Number898776-90-4
Molecular FormulaC₁₇H₂₃BrO₃
Molecular Weight355.27 g/mol
IUPAC Nameethyl 8-(3-bromo-4-methylphenyl)-8-oxooctanoate
SMILESCCOC(=O)CCCCCCC(=O)C1=CC(=C(C=C1)C)Br
InChIInChI=1S/C17H23BrO3/c1-3-21-17(20)9-7-5-4-6-8-16(19)14-11-10-13(2)15(18)12-14/h10-12H,3-9H2,1-2H3
InChIKeyUDSKLKVXELFLEF-UHFFFAOYSA-N
PubChem CID24727479

Physicochemical Properties

Understanding the physical and chemical properties of ethyl 8-(3-bromo-4-methylphenyl)-8-oxooctanoate is essential for predicting its behavior in various experimental and application contexts:

PropertyValue
Physical StateSolid
Density1.229 g/cm³
Boiling Point436.1°C at 760 mmHg
Flash Point217.5°C
LogP4.84390
PSA (Polar Surface Area)43.37000
Refractive Index1.518
Precise Mass354.08300
SolubilityMore soluble in organic solvents than water

The compound's high boiling point of 436.1°C indicates low volatility under standard conditions. Its LogP value of approximately 4.84 suggests high lipophilicity, which corresponds to better solubility in organic solvents than in aqueous environments . These properties are important considerations when designing experimental procedures involving this compound.

Structural Features

Molecular Structure

Ethyl 8-(3-bromo-4-methylphenyl)-8-oxooctanoate possesses several important structural features that contribute to its chemical reactivity and potential applications:

  • An ethyl ester group at one terminus

  • An 8-carbon (octanoic) aliphatic chain

  • A ketone functional group connecting the aliphatic chain to the aromatic moiety

  • A 3-bromo-4-methylphenyl group

The bromine atom at the 3-position of the phenyl ring serves as a valuable chemical handle for further modifications, making this compound particularly useful in organic synthesis . The methyl group at the 4-position can influence the electronic properties of the aromatic ring, potentially affecting the reactivity of the bromine substituent .

Applications and Research Relevance

Research Applications

Ethyl 8-(3-bromo-4-methylphenyl)-8-oxooctanoate is primarily used for research purposes, with several potential applications:

  • Synthetic Intermediate: The compound can serve as a building block in the synthesis of more complex molecules, particularly where the bromine substituent provides a site for further functionalization

  • Drug Discovery: The compound's structure makes it potentially valuable in medicinal chemistry research, where structural variations can be explored to develop structure-activity relationships

  • Chemical Biology: The compound may serve as a precursor in the development of probes for biological studies

Specialized Applications

In advanced research contexts, compounds with similar structural features have been utilized in the development of Proteolysis Targeting Chimeras (PROTACs) and other chemical biology tools . The bromine at position 3 of the phenyl ring can serve as a chemical handle for attaching additional substituents, potentially enabling the conversion of the base structure into more complex molecular architectures .

SupplierCatalog NumberPurityPhysical Form
AK Scientific0238DCNot specifiedSolid
AmbeedA986498≥95%Not specified
VulcanchemVC2303251Not specifiedWhite solid
Rieke MetalsNot specified97%Not specified

Commercial availability enables researchers to obtain this compound for various research applications without the need for in-house synthesis, although pricing may vary based on quantity and supplier.

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